

ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ALK5-IN-10

Cat. No.: B12368985

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Introduction

Transforming Growth Factor-beta (TGF- β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous pathologies, most notably in fibrosis and the progression of cancer. The TGF- β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (T β RII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF- β receptor I (TGF β RI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. **ALK5-IN-10**, also known as EW-7197 and Vactosertib, is a potent and selective small molecule inhibitor of ALK5. This technical guide provides an in-depth overview of **ALK5-IN-10**, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and key signaling pathways.

ALK5-IN-10: Mechanism of Action and Biochemical Profile

ALK5-IN-10 is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This action effectively blocks the canonical TGF- β signaling pathway.

Biochemical and Cellular Activity of ALK5-IN-10 (EW-7197)

Parameter	Value	Assay Type	Cell Line/System	Reference
Biochemical Potency				
IC50 vs. ALK5	7 nM	Radioisotopic Assay	Recombinant Human ALK5 (Sf9 cells)	[2]
IC50 vs. ALK5	9.67 nM	Radioisotopic Protein Kinase Assay	Recombinant Human GST-fused ALK5 (Sf9 cells)	[2]
IC50 vs. ALK5	12.9 nM	Not Specified	Not Specified	[3]
IC50 vs. ALK5	13 nM	Kinase Assay	Not Specified	
IC50 vs. ALK4	13 nM	Cell-free assay	Not Specified	
IC50 vs. ALK4	17.3 nM	Not Specified	Not Specified	
IC50 vs. ALK2	17.3 nM (Comparable to ALK5)	Not Specified	Not Specified	
IC50 vs. p38 α	1,775 nM	Not Specified	Not Specified	
Cellular Potency				
IC50 (3TP-Lux Reporter)	12.1 nM	Luciferase Reporter Gene Assay	4T1 cells	
IC50 (3TP-Lux Reporter)	13.2 nM	Luciferase Reporter Gene Assay	4T1-3TP-Lux cells	
IC50 (3TP-Lux Reporter)	16.5 nM	Luciferase Reporter Gene Assay	HaCaT cells	

IC50 (pSmad3
Inhibition)

10-30 nM

Western Blot

4T1 cells

In Vivo Efficacy and Pharmacokinetics

ALK5-IN-10 has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models.

Parameter	Value	Animal Model	Study	Reference
In Vivo Efficacy				
Inhibition of Lung Metastasis	40 mg/kg (i.p., every other day)	MMTV/c-Neu mice (Breast Cancer)	Inhibition of Smad/TGF β signaling, cell migration, invasion, and lung metastasis.	
Increased Survival	0.625, 1.25, 2.5, or 5 mg/kg (five times/week)	4T1-Luc injected BALB/c mice (Breast Cancer)	Dose-dependent inhibition of lung metastasis and increased survival.	
Anti-fibrotic Activity	1.25, 2.5, or 5 mg/kg (qd)	CCl4-induced liver fibrosis (mice), BDL-induced liver fibrosis (rats), UUO-induced renal fibrosis (mice), BLM-induced pulmonary fibrosis (mice)	Decreased expression of collagen, α -SMA, and fibronectin; extended lifespan.	
Pharmacokinetics (Rats)				
Oral Bioavailability	51%	Rats	Pharmacokinetic study of 12b-HCl (EW-7197).	
AUC	1426 ng*h/mL	Rats	Pharmacokinetic study of 12b-HCl (EW-7197).	

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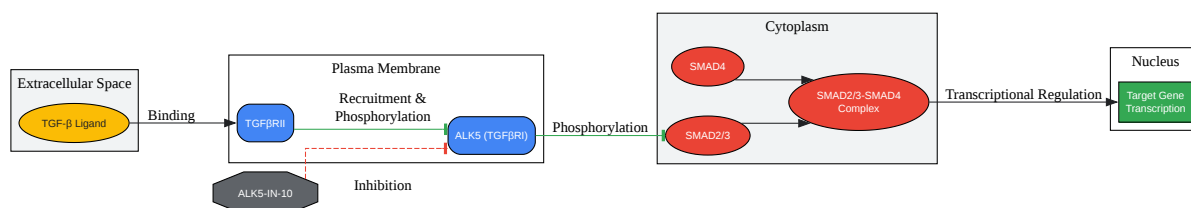
1620 ng/mL

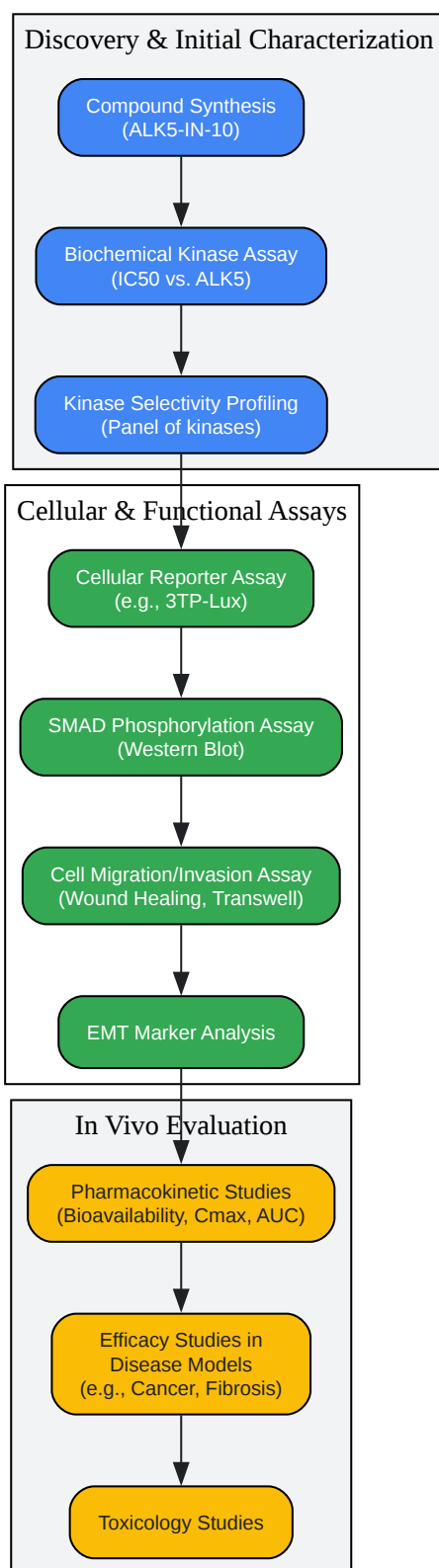
Rats

Pharmacokinetic
study of 12b·HCl
(EW-7197).

Signaling Pathways

The canonical TGF- β signaling pathway, which is inhibited by **ALK5-IN-10**, is depicted below.





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